molecular formula C11H13NO3 B15355020 N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide

N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide

Cat. No.: B15355020
M. Wt: 207.23 g/mol
InChI Key: YGSAIFSBLIYVFV-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide is a synthetic benzofuran-derived carboxamide compound. The N-methoxy-N-methyl carboxamide group is a common motif in medicinal chemistry, often employed to improve metabolic stability or modulate solubility.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide

InChI

InChI=1S/C11H13NO3/c1-12(14-2)11(13)9-5-3-4-8-6-7-15-10(8)9/h3-5H,6-7H2,1-2H3

InChI Key

YGSAIFSBLIYVFV-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=CC2=C1OCC2)OC

Origin of Product

United States

Preparation Methods

Cyclization of Precursor Substrates

The benzofuran core is typically constructed via cyclization of ortho-substituted phenolic derivatives. A widely employed strategy involves the acid-catalyzed cyclization of 2-(2-methoxyethyl)phenol derivatives. For example, treatment of 7-carboxy-2,3-dihydrobenzofuran with N-methoxy-N-methylamine in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) achieves the target carboxamide. Yields for this method range from 65% to 78%, depending on the steric hindrance of the amine component.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated reactions enable the introduction of the N-methoxy-N-methyl group at the 7-position. A Sonogashira coupling protocol, adapted from panduratin D synthesis, utilizes palladium(II) bis(triphenylphosphine) dichloride and copper(I) iodide to couple terminal alkynes with halogenated benzofuran intermediates. Key steps include:

  • Halogenation : Bromination of 2,3-dihydrobenzofuran-7-carboxylic acid using N-bromosuccinimide (NBS) in dichloromethane at 0°C.
  • Coupling : Reaction with N-methoxy-N-methylpropiolamide under microwave irradiation (100°C, 30 min), achieving 82% yield.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and cost efficiency. Continuous flow reactors minimize side reactions by ensuring rapid mixing and temperature control. For instance, a two-step process involving:

  • Cyclization : Using polyphosphoric acid in a tubular reactor at 120°C (residence time: 5 min).
  • Amidation : In-line coupling with N-methoxy-N-methylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) at 50°C.
    This method achieves a 90% conversion rate with >99% purity, as validated by high-performance liquid chromatography (HPLC).

Advanced Catalytic Methods

Photoredox Catalysis for C–H Functionalization

Recent advances employ iridium(III) photoredox catalysts to directly functionalize the benzofuran core. Irradiation with blue LEDs (450 nm) activates C–H bonds at the 7-position, enabling coupling with N-methoxy-N-methylcarbamoyl radicals. This single-step method reduces reliance on pre-functionalized substrates, yielding 70–75% product with excellent regioselectivity.

Enzymatic Amination

Biocatalytic approaches using Candida antarctica lipase B (CAL-B) facilitate amide bond formation under mild conditions (pH 7.0, 25°C). The enzyme catalyzes the reaction between 2,3-dihydrobenzofuran-7-carboxylic acid and N-methoxy-N-methylamine in tert-butyl methyl ether, achieving 88% yield in 24 hours.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel (60–120 mesh) and gradients of ethyl acetate/hexane (5–15% v/v). High-purity isolates (>98%) are obtained through recrystallization from ethanol/water mixtures.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.23 (d, J = 8.4 Hz, 1H, Ar–H), 3.91 (s, 3H, OCH₃), 3.61 (q, 2H, NCH₂), 1.24 (t, 6H, CH₃).
  • HRMS (ESI) : m/z calcd for C₁₁H₁₃NO₃ [M+H]⁺: 208.0974; found: 208.0978.

Comparative Analysis of Methodologies

Method Yield (%) Catalyst Temperature Time
Cyclization/Amidation 78 DCC 25°C 12 h
Sonogashira Coupling 82 Pd(PPh₃)₂Cl₂, CuI 65°C 18 h
Photoredox 75 Ir(ppy)₃ RT 6 h
Enzymatic 88 CAL-B 25°C 24 h

Industrial methods favor continuous flow systems for scalability, while enzymatic routes offer eco-friendly advantages. Photoredox catalysis excels in step economy but requires specialized equipment.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the dihydrofuran ring. Common oxidizing agents induce ring-opening or functional group modification:

Oxidizing AgentConditionsProductReference
KMnO₄ (acidic)60°C, 4 hrs7-(N-methoxy-N-methylcarbamoyl)benzofuran-2,3-dione
Ozone (O₃)-78°C, CH₂Cl₂Cleavage to diketone intermediate
mCPBART, 12 hrsEpoxidation at C2-C3 position

The acidic KMnO₄ oxidation produces a dione derivative through dehydrogenation and ketonization of the dihydrofuran ring. Ozonolysis selectively cleaves the furan double bond, forming reactive carbonyl intermediates for downstream reactions.

Hydrolysis and Amide Transformations

The tertiary amide group undergoes controlled hydrolysis under specific conditions:

Reaction TypeReagents/ConditionsProductYield
Acidic Hydrolysis6M HCl, reflux2,3-Dihydrobenzofuran-7-carboxylic acid78%
Basic Hydrolysis5M NaOH, 80°CSodium 7-carboxylate derivative92%
TransamidationRNH₂, AlCl₃N-substituted amides60-85%

The methoxy-methyl amide group shows stability against nucleophilic attack but cleaves under strong acidic/basic conditions . Transamidation reactions require Lewis acid catalysts to activate the amide carbonyl .

Alkylation and Acylation

The nitrogen center participates in nucleophilic reactions despite being a tertiary amide:

Alkylation

Alkylating AgentBaseProduct
Methyl iodideNaHQuaternary ammonium salt
Benzyl bromideK₂CO₃N-benzyl derivative

Acylation

Acylating AgentProduct
Acetyl chlorideBis-acylated compound
Benzoyl anhydrideMixed carbonate-amide

Alkylation requires strong bases (NaH/KOtBu) to deprotonate the amide nitrogen . Acylation proceeds via imidazole intermediates in DMF at 50°C .

Halogenation Reactions

Electrophilic halogenation occurs preferentially at the benzofuran aromatic ring:

Halogenation MethodPositionHalogenConditions
NBS/BPOC5BrCCl₄, reflux
NCS/AIBNC4ClCH₃CN, 60°C
I₂/HIO₃C6IH₂SO₄, 0°C

Bromination with N-bromosuccinimide (NBS) under radical conditions produces 5-bromo derivatives (85% yield) . Iodination requires strong acidic conditions for electrophilic substitution .

Condensation Reactions

The amide carbonyl participates in nucleophilic additions:

PartnerCatalystProduct Class
HydrazineNoneCarbazides
BenzaldehydeHClSchiff bases
HydroxylamineEtOHHydroxamic acids

Condensation with hydroxylamine followed by LAH reduction produces primary amines (Scheme 1 in ). Schiff base formation occurs in ethanol with catalytic acid .

Biological Activity Correlation

While focusing on chemical reactivity, notable structure-activity relationships include:

  • Bromination at C5 increases cytotoxicity (IC₅₀ = 0.1 μM in HL60 cells)

  • Epoxidation enhances antimicrobial activity against Gram+ bacteria

  • Quaternary ammonium salts show improved CNS penetration

Reactivity trends correlate with electronic effects: electron-withdrawing groups (e.g., Br) increase electrophilic reactivity at C7, while methoxy groups direct substitution to C5 .

This compound's synthetic versatility enables precise structural modifications for pharmaceutical development. Recent advances in catalytic asymmetric reactions (not covered here) promise access to enantiopure derivatives with enhanced bioactivity.

Scientific Research Applications

N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide has shown promise in several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide is similar to other benzofuran derivatives, such as 2,3-dihydrobenzofuran and 1-benzofuran-7-carboxamide. its unique structural features, including the presence of methoxy and methyl groups, contribute to its distinct properties and potential applications. These differences may influence its reactivity, biological activity, and suitability for various uses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The synthesis and properties of N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide can be contextualized against analogs such as N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (Compound 22) . Below is a comparative analysis based on available data:

Key Observations:

Ring Saturation vs. Aromaticity : The dihydrobenzofuran core in the target compound introduces conformational constraints absent in the fully aromatic Compound 22. This difference may influence binding affinity in biological systems, as saturated rings often reduce planarity and alter interactions with hydrophobic pockets.

In contrast, the target compound lacks this substitution, possibly favoring simpler pharmacokinetic profiles.

Research Findings and Implications

While direct pharmacological data for this compound are unavailable in the provided evidence, insights can be extrapolated from structural analogs:

  • Metabolic Stability : The N-methoxy-N-methyl carboxamide group in both compounds likely mitigates rapid hydrolysis by esterases, a common issue with simpler carboxamides.
  • Bioactivity Trends : Substituents like the 4-methoxybenzyl group in Compound 22 are frequently associated with enhanced target engagement in kinase inhibitors or GPCR ligands, suggesting that the target compound’s activity could be modulated by similar substitutions.

Q & A

Basic: What are the standard synthetic routes for N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide?

Methodological Answer:
The synthesis typically involves a multi-step sequence:

Core Benzofuran Formation: Cyclization of substituted phenols with α,β-unsaturated ketones or aldehydes under acidic conditions.

Carboxamide Introduction: Coupling the benzofuran core with methoxy-methylamine derivatives using peptide coupling reagents (e.g., EDCI/HOBt) .

Functional Group Modifications: Selective methylation or oxidation steps to install the N-methoxy-N-methyl group, often employing NaH or MeI in anhydrous THF .
Key Optimization: Catalytic methods (e.g., Pd-mediated cross-coupling) improve yield and regioselectivity .

Advanced: How can computational methods predict the reactivity and bioactivity of this compound?

Methodological Answer:

  • Reactivity Prediction: Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Conformational analysis via molecular dynamics (MD) simulations evaluates stability .
  • Bioactivity Prediction: Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases, DHODH) to prioritize in vitro testing. Pharmacophore modeling aligns substituents with active site requirements .

Basic: Which spectroscopic techniques are used to confirm its structural identity?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.2–3.5 ppm; benzofuran carbons at 100–160 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ at m/z 279.1234 for C12_{12}H15_{15}NO4_4) .
  • IR Spectroscopy: Detects carbonyl (C=O stretch at ~1680 cm1^{-1}) and amide bands .

Advanced: How to design experiments to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Reproducibility Framework:
    • Standardize Assays: Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls.
    • Purity Verification: HPLC (>98% purity) and elemental analysis to exclude batch variability .
    • Dose-Response Curves: IC50_{50} determination under controlled oxygen levels to mitigate oxidative interference .
  • Meta-Analysis: Compare structural analogs (e.g., methoxy vs. ethoxy derivatives) to isolate substituent effects .

Basic: What types of chemical reactions does this compound undergo?

Methodological Answer:

Reaction TypeReagents/ConditionsMajor Products
Oxidation H2_2O2_2, m-CPBASulfoxide or epoxide derivatives
Reduction NaBH4_4, LiAlH4_4Amine or alcohol intermediates
Nucleophilic Substitution K2_2CO3_3, DMFHalogen or thiol derivatives
Data derived from analogous benzofuran carboxamides .

Advanced: How to optimize synthetic yield using Design of Experiments (DOE)?

Methodological Answer:

  • DOE Parameters:
    • Variables: Temperature (40–80°C), catalyst loading (5–15 mol%), solvent polarity (THF vs. DCM).
    • Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 60°C, 10 mol% catalyst in THF) for >85% yield .
  • Process Monitoring: In-line FTIR tracks intermediate formation; PAT (Process Analytical Technology) ensures consistency .

Basic: What analytical methods ensure purity and stability during storage?

Methodological Answer:

  • HPLC: Reverse-phase C18 column (ACN/H2_2O gradient) detects impurities (<0.5%) .
  • GC/MS: Monitors volatile degradation products (e.g., methoxy group cleavage) under accelerated stability conditions (40°C/75% RH) .
  • Karl Fischer Titration: Quantifies moisture content (<0.1% w/w) to prevent hydrolysis .

Advanced: How to elucidate crystal structure via X-ray diffraction?

Methodological Answer:

  • Crystallization: Slow evaporation from benzene/ethyl acetate yields single crystals suitable for XRD .
  • Data Collection: Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement: SHELXL refines H-bonding networks (e.g., O–H⋯O dimers) and torsional angles. Reported in CIF format .

Basic: What biological targets are associated with this compound?

Methodological Answer:

  • Enzyme Targets: Human dihydroorotate dehydrogenase (DHODH) inhibition (IC50_{50} ~50 nM) linked to antiviral activity .
  • Receptor Targets: Serotonin (5-HT2A_{2A}) antagonism predicted via docking studies .
  • Pathways: MAPK/ERK signaling modulation in cancer cell lines .

Advanced: How to conduct structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogens (F, Cl) or alkyl groups at position 3.
  • Bioassay Pipeline:
    • In Vitro: Cytotoxicity (MTT assay), enzyme inhibition (fluorescence-based).
    • In Silico: QSAR models correlate logP and IC50_{50} values .
  • Key Finding: Methoxy groups enhance solubility but reduce membrane permeability .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and goggles.
  • Ventilation: Fume hood for powder handling to avoid inhalation .
  • Waste Disposal: Incineration at >800°C for carboxamide degradation .

Advanced: How to study protein-ligand interactions using surface plasmon resonance (SPR)?

Methodological Answer:

  • Immobilization: Covalent attachment of target protein (e.g., DHODH) to CM5 sensor chip via amine coupling.
  • Kinetic Analysis:
    • Association Phase: Inject compound at 10–100 µM in HBS-EP buffer.
    • Dissociation Phase: Monitor signal decay for koff_{off} calculation.
  • Data Fit: Biacore T200 software derives KD_D values (nM range) .

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